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DL-VALINE (2-13C; 15N) -

DL-VALINE (2-13C; 15N)

Catalog Number: EVT-252089
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DL-Valine is classified as a non-polar, aliphatic amino acid. It can be sourced from protein-rich foods such as meat, dairy products, and legumes. In laboratory settings, it can be synthesized chemically or derived from microbial fermentation processes. The compound's chemical formula is C5H11NO2C_5H_{11}NO_2 with a molecular weight of 117.15 g/mol .

Synthesis Analysis

Methods of Synthesis

DL-Valine can be synthesized through various methods, including:

  1. Chemical Synthesis: Traditional methods involve the reaction of appropriate precursors under controlled conditions to yield DL-Valine. For instance, the synthesis can start from acetic acid derivatives through a series of reactions involving alkylation and hydrolysis.
  2. Biotechnological Methods: Microbial fermentation using specific strains of bacteria can produce DL-Valine efficiently. This method often results in higher yields and purity compared to chemical synthesis.

Technical Details

In chemical synthesis, the use of protecting groups is common to ensure the selectivity of reactions at specific functional sites. In biotechnological synthesis, optimizing fermentation conditions such as pH, temperature, and substrate concentration is crucial for maximizing yield.

Molecular Structure Analysis

Structure and Data

The molecular structure of DL-Valine features a central carbon atom bonded to an amino group (NH2-NH_2), a carboxyl group (COOH-COOH), and two additional carbon atoms that form the branched chain. The stereochemistry of DL-Valine includes both D (dextrorotatory) and L (levorotatory) forms, which are mirror images of each other.

  • Molecular Formula: C5H11NO2C_5H_{11}NO_2
  • Molecular Weight: 117.15 g/mol
  • Isotopic Composition: In the case of DL-Valine (2-13C; 15N), one carbon atom is replaced with its isotope 13C^{13}C and one nitrogen atom with 15N^{15}N.
Chemical Reactions Analysis

Reactions and Technical Details

DL-Valine participates in various biochemical reactions:

  1. Transamination Reactions: DL-Valine can undergo transamination with α-ketoglutarate to form α-ketoisovalerate and glutamate, a key step in amino acid metabolism.
  2. Decarboxylation: Under certain conditions, DL-Valine can lose its carboxyl group to form isobutyrate, which is involved in energy metabolism.
  3. Condensation Reactions: It can also react with other amino acids to form peptides through peptide bond formation.

These reactions are facilitated by specific enzymes that catalyze the processes under physiological conditions.

Mechanism of Action

Process and Data

DL-Valine's mechanism of action primarily involves its role in protein synthesis and energy production:

  • Protein Synthesis: As an essential amino acid, DL-Valine is incorporated into proteins during translation, influencing protein structure and function.
  • Energy Production: It serves as a substrate for gluconeogenesis and can be converted into glucose during periods of fasting or intense exercise.

Research utilizing isotopically labeled DL-Valine allows scientists to trace its incorporation into proteins and monitor metabolic pathways more precisely.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 315 °C
  • Solubility: Soluble in water; slightly soluble in alcohols
  • Density: Approximately 1.0 g/cm³

Chemical Properties

Applications

Scientific Uses

DL-Valine (2-13C; 15N) has several applications in scientific research:

  1. Metabolic Studies: Used as a tracer in metabolic studies to understand amino acid metabolism and protein turnover.
  2. Nutritional Research: Investigates the role of branched-chain amino acids in muscle metabolism and recovery post-exercise.
  3. Pharmaceutical Development: Explored as a potential supplement for muscle wasting diseases due to its role in protein synthesis.
  4. Food Science: Studied for its impact on the texture and quality of protein-based food products .

DL-Valine continues to be an important compound in both basic research and applied sciences due to its essential role in biological systems.

Properties

Product Name

DL-VALINE (2-13C; 15N)

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